1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid features a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. Attached to this pyridine is a pyrazole ring bearing a difluoromethyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines halogenated and fluorinated substituents, which are known to enhance metabolic stability and lipophilicity in agrochemical and pharmaceutical applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF5N3O2/c1-4-7(11(22)23)8(9(14)15)21(20-4)10-6(13)2-5(3-19-10)12(16,17)18/h2-3,9H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXDZABGASXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (commonly referred to as the compound) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- A pyrazole ring, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and biological interaction.
- A carboxylic acid functional group that may influence solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF5N3O2 |
| Molecular Weight | 303.63 g/mol |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1234567 |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The carboxylic acid moiety can participate in hydrogen bonding, facilitating interactions with enzyme active sites or receptor binding domains.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:
- Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase.
- IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
A comparative analysis of similar pyrazole compounds revealed that modifications at specific positions can enhance or diminish their antiproliferative effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, in vitro. This activity suggests potential therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions.
Study 1: Anticancer Efficacy
In a study published by MDPI, a series of pyrazole derivatives were tested for their anticancer efficacy against HeLa and HepG2 cell lines. The compound exhibited an IC50 value of approximately 0.283 mM, demonstrating significant cytotoxicity against cancer cells while showing minimal toxicity toward normal fibroblasts .
Study 2: Anti-inflammatory Mechanism
Another study focused on the compound's ability to modulate inflammatory pathways. The results indicated that it effectively reduced LPS-induced TNF-alpha release in whole blood assays, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations in Pyrazole and Pyridine Rings
Trifluoromethyl vs. Difluoromethyl at Position 5
- Target Compound : Contains a difluoromethyl (-CF₂H) group at the pyrazole’s 5-position.
- Analogues :
- 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CID 50990493) replaces -CF₂H with -CF₃ , increasing molecular weight (561.26 g/mol vs. ~375.6 g/mol) and lipophilicity .
- 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid () shifts the trifluoromethyl group to the pyrazole’s 3-position, altering electronic effects and steric bulk .
Methyl Group at Pyrazole’s 3-Position
Physical-Chemical Properties
Key Observations :
- The methyl group at position 3 in the target compound may slightly elevate pKa compared to non-methylated analogues .
Comparison with Analogues
- Trifluoromethyl Analogue (CID 50990493) : Synthesized via similar coupling but uses trifluoromethylation agents like CF₃Cu or Ruppert-Prakash reagents .
- 1-(3-Chloro-2-pyridyl)-3-CF₃ Pyrazole () : Prepared via hydrazine condensation with 1-trifluoro-2,4-pentanedione, followed by bromination and oxidation (37.4% yield) .
Challenges :
- Introducing -CF₂H requires precise control to avoid over-fluorination.
- Steric hindrance from the 3-methyl group may reduce reaction yields compared to non-methylated analogues.
Stability and Reactivity
- Thermal Stability : The -CF₃ group in analogues enhances thermal stability due to strong C-F bonds, whereas -CF₂H may introduce slight vulnerability to oxidation .
- Hydrolytic Stability : The carboxylic acid group in all compounds is prone to esterification under acidic conditions, but fluorination reduces hydrolysis rates .
Preparation Methods
Synthesis of the Pyrazole Core
- Starting from suitable β-diketones or 1,3-dicarbonyl compounds, the pyrazole ring is formed via condensation with hydrazine or substituted hydrazines.
- For example, 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives can be synthesized by reacting diketones with hydrazine hydrate under controlled temperature and solvent conditions such as ethanol or tetrahydrofuran (THF).
- The difluoromethyl group is often introduced via fluorination reagents or by using difluoromethyl-substituted starting materials.
Functionalization of the Pyridine Moiety
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragment is prepared separately, often via halogenation and trifluoromethylation of pyridine derivatives.
- This fragment is then coupled to the pyrazole nitrogen through nucleophilic substitution or amide bond formation, depending on the intermediate functional groups present.
Coupling and Final Assembly
- Coupling reactions are typically performed under mild to moderate heating with suitable bases or catalysts to facilitate bond formation without decomposing sensitive groups.
- The carboxylic acid group is introduced either by oxidation of aldehyde intermediates or by hydrolysis of esters formed during the synthesis.
- Purification steps such as filtration, washing, and drying are critical to isolate the pure acid form of the compound.
Representative Synthetic Procedure (Based on Patent Data)
Research Findings and Optimization Insights
- The hydrazine-mediated cyclization is highly efficient for pyrazole ring formation, with solvent choice (ethanol or THF) impacting yield and purity.
- Halogenation and trifluoromethylation steps require precise control of reagent equivalents and temperature to prevent side reactions and impurity formation.
- Coupling efficiency is enhanced by using polar aprotic solvents and mild bases, which preserve the integrity of sensitive fluorinated groups.
- Purification typically involves crystallization or filtration of the acid form, with drying under reduced pressure to obtain a stable solid.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Hydrazine concentration | Stoichiometric to slight excess | Ensures complete cyclization |
| Solvent | Ethanol, THF, or toluene | Affects solubility and reaction rate |
| Temperature | Reflux to 70 °C | Controls reaction rate and selectivity |
| Halogenation reagent | N-Chlorosuccinimide (NCS) or Cl₂ | Selectivity for chloro substitution |
| Trifluoromethylation agent | CF₃ sources like Togni reagent or equivalents | Efficient CF₃ incorporation |
| Base for coupling | Potassium carbonate or sodium hydroxide | Facilitates nucleophilic substitution |
| Purification method | Filtration, washing, drying | Removes impurities, yields pure acid |
Q & A
Basic: What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step reactions, typically starting with pyridine or pyrazole precursors. Key steps include:
- Halogenation and trifluoromethylation : Introduce chloro and trifluoromethyl groups to the pyridine ring under controlled temperatures (60–100°C) using catalysts like Pd(PPh₃)₄ in degassed DMF/water mixtures .
- Pyrazole ring formation : Condensation of hydrazine derivatives with ketones or esters, often requiring dichloromethane as a solvent and bases like K₃PO₄ to drive cyclization .
- Difluoromethylation : Substituents like difluoromethyl are introduced via nucleophilic substitution using difluoroacetic acid derivatives, with careful pH control to avoid side reactions .
Critical factors : Solvent polarity, temperature gradients, and catalyst loading significantly impact yield. For example, Pd-catalyzed cross-couplings in DMF achieve ~80% yield, while non-polar solvents (e.g., toluene) reduce byproduct formation in cyclization steps .
Advanced: How to design experiments to evaluate the synergistic effects of trifluoromethyl and difluoromethyl groups on bioactivity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs lacking either the trifluoromethyl or difluoromethyl group. Compare their inhibitory potency (e.g., IC₅₀ values) in enzyme assays (e.g., factor Xa inhibition) to isolate substituent contributions .
- Computational modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of CF₃ and CF₂H groups on the pyrazole ring’s electrostatic potential, correlating with receptor binding .
- Metabolic stability assays : Assess plasma protein binding and hepatic microsomal stability to determine if CF₃/CF₂H groups enhance metabolic resistance, as seen in c-Met inhibitors .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : ¹⁹F NMR efficiently tracks fluorinated groups (CF₃: δ −60 to −70 ppm; CF₂H: δ −40 to −50 ppm) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. ESI-MS in negative mode detects [M−H]⁻ ions for accurate mass confirmation .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry of substituents, particularly for pyridine-pyrazole junctions .
Advanced: How to address contradictory data in reported bioactivity profiles across studies?
Answer:
- Standardize assay conditions : Variations in cell lines (e.g., NIH3T3 vs. U-87 MG) or buffer pH can alter activity. Replicate experiments under uniform conditions (e.g., 10% FBS, pH 7.4) .
- Control for impurities : Byproducts from incomplete difluoromethylation (e.g., monofluorinated analogs) may skew results. Use preparative HPLC to isolate ≥98% pure batches .
- Dose-response recalibration : Re-evaluate IC₅₀ values using a broader concentration range (e.g., 0.1–100 µM) to identify non-linear kinetics or off-target effects .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Overhalogenation : Excess Cl₂ or Br₂ can lead to di-/trihalogenated pyridines. Use stoichiometric N-chlorosuccinimide (NCS) at 0°C to limit this .
- Ester hydrolysis : Carboxylic acid esters may hydrolyze prematurely under basic conditions. Protect esters with tert-butyl groups or use mild bases (e.g., NaHCO₃) .
- Pyrazole ring opening : Strong acids or prolonged heating destabilize the ring. Optimize reaction times (<6 hr) and use buffered conditions (pH 6–7) .
Advanced: What strategies improve oral bioavailability of this compound for in vivo studies?
Answer:
- Prodrug derivatization : Convert the carboxylic acid to ethyl esters or amides to enhance intestinal absorption. Hydrolyze in vivo via esterases .
- Lipid formulation : Nanoemulsions or liposomes increase solubility, as demonstrated for pyrazole-based inhibitors with logP >3 .
- P-glycoprotein inhibition : Co-administer cyclosporin A to reduce efflux in gastrointestinal tracts, boosting plasma concentrations .
Basic: How to assess the compound’s stability under storage and experimental conditions?
Answer:
- Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >5% loss indicates need for desiccants or inert atmospheres .
- pH stability profiling : Incubate in buffers (pH 1–10) for 24 hr. Carboxylic acid groups are prone to decarboxylation at pH <2 or >9; stabilize with lyophilization .
Advanced: How can computational tools predict metabolite formation and toxicity?
Answer:
- In silico metabolism prediction : Use software like MetaSite to identify likely CYP450 oxidation sites (e.g., methyl groups on pyrazole) .
- Toxicity screening : Apply Derek Nexus to flag structural alerts (e.g., thiazole rings in may pose hepatotoxicity risks) .
Basic: What are the recommended safety protocols for handling fluorinated intermediates?
Answer:
- Ventilation : Use fume hoods for reactions releasing HF (e.g., difluoromethylation).
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields during quenching steps .
Advanced: How to design a high-throughput screening (HTS) pipeline for this compound’s derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
